molecular formula C10H13ClN2O2S B8605143 4-(4-Chlorophenylsulfonylamino)pyrrolidine

4-(4-Chlorophenylsulfonylamino)pyrrolidine

Cat. No. B8605143
M. Wt: 260.74 g/mol
InChI Key: NVJRWMRPWPWCFP-UHFFFAOYSA-N
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Patent
US04916152

Procedure details

To a solution of (4-carboxybutyl)triphenylphosphonium bromide (17.3 g) in dimethyl sulfoxide (45 ml) was added sodium methylsulfinylmethide [78.0 m mol, prepared from sodium hydride (3.12 g) and dimethyl sulfoxide (45 ml)] and the solution was stirred at room temperature for 20 minutes. To the resulting solution was added (2S,4R)-1-t-butoxycarbonyl-4-(4chlorophenylsulfonylamino)-2-formylpyrrolidine (5.06 g) in dimethyl sulfoxide (30 ml) and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added water and the aqueous solution was washed with ethyl acetate. The aqueous phase was adjusted to pH 2 with 1N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed successively with water and brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was chromatographed on a silica gel column with a mixture of chloroform and methanol (40:1) as an eluent to give (2S,4R)-1-t-butoxycarbonyl-2-[(E and Z)- 5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino) pyrrolidine (7.64 g) as a pale brown oil.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
(2S,4R)-1-t-butoxycarbonyl-4-(4chlorophenylsulfonylamino)-2-formylpyrrolidine
Quantity
5.06 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].C(CCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[Na].[H-].[Na+].C(OC([N:38]1[CH2:42][C@H:41]([NH:43][S:44]([C:47]2[CH:52]=[CH:51][C:50]([Cl:53])=[CH:49][CH:48]=2)(=[O:46])=[O:45])[CH2:40][C@H:39]1C=O)=O)(C)(C)C>CS(C)=O.O>[Cl:53][C:50]1[CH:49]=[CH:48][C:47]([S:44]([NH:43][CH:41]2[CH2:42][NH:38][CH2:39][CH2:40]2)(=[O:46])=[O:45])=[CH:52][CH:51]=1 |f:0.1,3.4,^1:27|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
[Br-].C(=O)(O)CCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
3.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
(2S,4R)-1-t-butoxycarbonyl-4-(4chlorophenylsulfonylamino)-2-formylpyrrolidine
Quantity
5.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)NS(=O)(=O)C1=CC=C(C=C1)Cl)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the aqueous solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column with a mixture of chloroform and methanol (40:1) as an eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.64 g
YIELD: CALCULATEDPERCENTYIELD 225.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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